molecular formula C17H18N2O2S B2390005 2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole CAS No. 892687-14-8

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole

カタログ番号: B2390005
CAS番号: 892687-14-8
分子量: 314.4
InChIキー: RYCCSGCQTIQPKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[3-(3-Methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole is a synthetic derivative of the benzimidazole scaffold, a privileged structure in medicinal chemistry and chemical biology research. The benzimidazole core is recognized as a key pharmacophore due to its resemblance to naturally occurring nucleotides, allowing it to interact with various biopolymers and enzymes . This specific compound features a benzimidazole core linked via a sulfanylpropyl chain to a 3-methoxyphenoxy group, a structural motif designed to explore a wide spectrum of biological activities. Benzimidazole-based compounds are extensively investigated across numerous research fields. They have demonstrated significant potential in studies focused on antimicrobial , anticancer , antifungal , and anti-inflammatory activities. Furthermore, the benzimidazole structure serves as a critical building block in the development of enzyme inhibitors and receptor modulators, making it a versatile scaffold for probing biochemical pathways . Researchers value this compound for designing and synthesizing new chemical entities to study structure-activity relationships (SAR). This product is intended for laboratory research purposes only. It is not intended for use in humans, animals, or as a diagnostic agent.

特性

IUPAC Name

2-[3-(3-methoxyphenoxy)propylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-20-13-6-4-7-14(12-13)21-10-5-11-22-17-18-15-8-2-3-9-16(15)19-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCCSGCQTIQPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole has several scientific research applications:

作用機序

The mechanism of action of 2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues of 2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole include:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Hypothesized Properties
This compound (Target Compound) - 3-Methoxyphenoxy group
- Propylsulfanyl linker
C₁₇H₁₈N₂O₂S 314.40 Moderate lipophilicity; potential for π-π stacking due to methoxy group
2-({[3-(4-Methylphenoxy)propyl]sulfanyl}methyl)-1H-benzimidazole () - 4-Methylphenoxy group (electron-donating methyl vs. methoxy)
- Shorter sulfanyl linker
C₁₈H₂₀N₂OS 312.43 Increased hydrophobicity; reduced steric hindrance compared to methoxy
2-(Isopropylsulfanyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole () - Isopropylsulfanyl group
- Ethyl linker with 2-methoxyphenoxy
C₁₉H₂₂N₂O₂S 354.46 Enhanced steric bulk; altered hydrogen-bonding capacity due to ortho-methoxy
1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-benzimidazole () - Sulfonyl group
- Pyridine ring with trifluoroethoxy substituent
C₂₃H₂₁F₃N₂O₃S₂ 518.55 High electronegativity (trifluoroethoxy); potential metabolic stability

Functional Group Impact on Physicochemical Properties

  • Methoxy vs. However, the methoxy group may reduce metabolic stability due to susceptibility to demethylation .
  • Linker Length and Flexibility : The propylsulfanyl linker in the target compound provides greater conformational flexibility than the shorter methylsulfanyl group in , which could influence binding kinetics and solubility .
  • Sulfanyl vs. Sulfonyl Groups : Sulfonyl-containing analogues (e.g., ) exhibit higher polarity and acidity compared to sulfanyl derivatives, affecting bioavailability and membrane permeability .

生物活性

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole is a member of the benzimidazole family, known for its diverse biological activities, including potential therapeutic applications in various fields such as oncology, infectious diseases, and enzymatic inhibition. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S and a molecular weight of approximately 330.4 g/mol. Its structure features a benzimidazole core linked to a sulfanyl group and a methoxyphenoxy propyl chain, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways in biological systems. The exact mechanisms are still under investigation but are believed to involve:

  • Enzyme Inhibition : By binding to active sites on enzymes, it may hinder their function.
  • Receptor Modulation : The compound could interact with receptor sites, altering cellular responses.

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives possess significant anticancer properties. For instance, research demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines.

  • Case Study : A study investigated the synthesis of novel benzimidazole derivatives and their antitumor activity, revealing that modifications to the benzimidazole structure can enhance potency against cancer cells .

Antimicrobial Properties

Benzimidazoles are also recognized for their antimicrobial activities. Preliminary tests on related compounds suggest potential efficacy against bacterial and fungal strains.

  • Research Findings : In vitro assays showed that certain benzimidazole derivatives inhibited the growth of pathogenic bacteria and fungi, suggesting that this compound may exhibit similar effects .

Comparative Analysis

To highlight the uniqueness of this compound among other benzimidazole derivatives, a comparison table is provided below:

Compound NameStructure FeaturesBiological Activity
LansoprazoleProton pump inhibitorReduces gastric acid secretion
OmeprazoleProton pump inhibitorSimilar to Lansoprazole
This compoundSulfanyl and methoxyphenoxy groupsPotential anticancer and antimicrobial activity

Synthesis and Research Applications

The synthesis of this compound involves several steps including the formation of the benzimidazole core through condensation reactions followed by the introduction of functional groups. This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole?

The synthesis typically involves condensation reactions between 1,2-phenylenediamine derivatives and carbonyl-containing precursors. A common approach includes:

  • Cyclocondensation with aldehydes under oxidative conditions, often using catalysts like ammonium salts or cetyltrimethylammonium chloride (CTAC) to improve yields up to 88% .
  • Thioether linkage formation via nucleophilic substitution, where a propylsulfanyl group is introduced using 3-(3-methoxyphenoxy)propane-1-thiol.
    Methodological refinements, such as solvent-free systems or microwave-assisted synthesis, are recommended to minimize side reactions and enhance efficiency .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

  • Spectroscopic analysis : 1H^1H and 13C^{13}C NMR for structural elucidation of the benzimidazole core and substituents .
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy to identify functional groups like the sulfanyl (-S-) and methoxyphenoxy moieties .
  • X-ray crystallography for precise determination of molecular geometry, as demonstrated in related benzimidazole derivatives .

Q. What biological activities are associated with this compound?

The benzimidazole scaffold is linked to diverse pharmacological properties:

  • Analgesic and antioxidant effects : Derivatives with 2-substituted sulfanyl groups show IC50_{50} values as low as 0.038 µg/ml in DPPH radical scavenging assays .
  • Anti-inflammatory potential : Structural analogs inhibit pro-inflammatory cytokine expression in A549 lung cells, with efficacy comparable to diclofenac .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

Strategies include:

  • Catalyst optimization : CTAC improves reaction kinetics by stabilizing intermediates, reducing side reactions like over-oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while two-phase systems (e.g., water/toluene) facilitate product isolation .
  • Reaction monitoring : TLC or HPLC tracking ensures timely termination to prevent degradation .

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data?

Example: Substitutions at the benzimidazole 2-position may enhance or diminish activity depending on electronic effects.

  • Case study : Electron-withdrawing groups (e.g., -CF3_3) on benzimidazole hybrids reduce anti-TB activity due to impaired intracellular transport, despite theoretical SAR predictions .
  • Methodology : Combine computational docking (e.g., DNA minor groove binding simulations) with iterative biological testing to validate SAR hypotheses .

Q. What experimental approaches elucidate the mechanism of action in biological systems?

  • Gene expression profiling : RNA-seq or qPCR to assess modulation of inflammatory markers (e.g., TNF-α, IL-6) in A549 cells .
  • Enzyme inhibition assays : Evaluate interactions with targets like xanthine oxidase or cyclooxygenase-2 (COX-2) using purified enzymes .
  • Cellular uptake studies : Fluorescently tagged analogs can track subcellular localization and bioavailability .

Q. How can researchers design analogs to improve pharmacological properties?

  • Substitution patterns : Introduce hydrophilic groups (e.g., -OH, -COOH) at the 5-position to enhance solubility without compromising activity .
  • Hybridization strategies : Conjugate with 8-hydroxyquinoline or triazole moieties to exploit synergistic antimicrobial effects .
  • Pro-drug approaches : Mask the sulfanyl group as a sulfoxide (e.g., omeprazole-like derivatives) for targeted release in acidic environments .

Q. How is toxicity evaluated in preclinical studies?

  • In vitro cytotoxicity : MTT assays on normal cell lines (e.g., HEK293) to determine selectivity indices .
  • Acute toxicity testing : OECD guidelines for dose-ranging studies in rodent models, focusing on hepatic and renal biomarkers .
  • Genotoxicity screening : Ames test or comet assay to rule out mutagenic potential .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。